![molecular formula C28H21N B14472585 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 65272-89-1](/img/structure/B14472585.png)
9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9H-fluoren-9-ylidene derivatives with ethyl-substituted carbazole under specific conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole depends on its specific application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 9-fluorenylideneacetate: This compound shares a similar fluorenylidene structure and is used in similar applications, such as organic electronics and pharmaceuticals.
9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride: Another fluorenylidene derivative with applications in materials science and pharmaceuticals.
Uniqueness
9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its specific combination of the carbazole and fluorenylidene moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the design of advanced materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
65272-89-1 |
|---|---|
Molekularformel |
C28H21N |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
9-ethyl-3-(fluoren-9-ylidenemethyl)carbazole |
InChI |
InChI=1S/C28H21N/c1-2-29-27-14-8-7-13-24(27)26-18-19(15-16-28(26)29)17-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-18H,2H2,1H3 |
InChI-Schlüssel |
GEINVUPWARSEIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



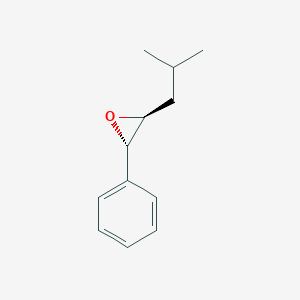
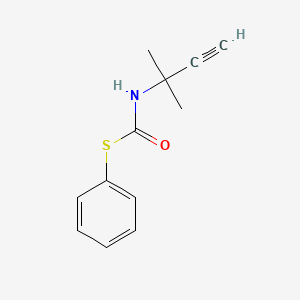
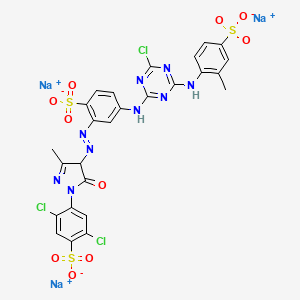
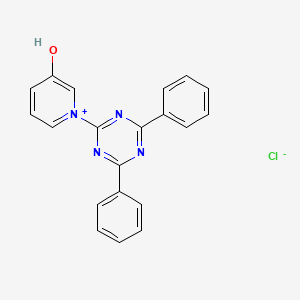

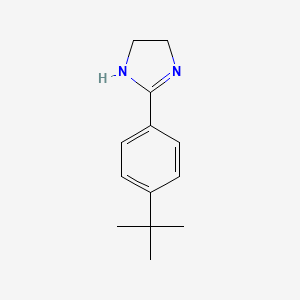
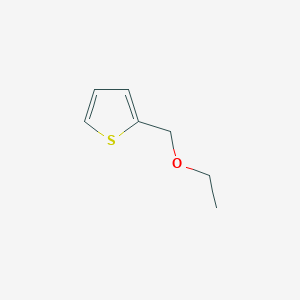

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
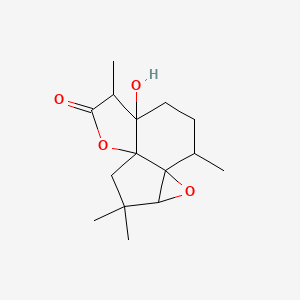


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
